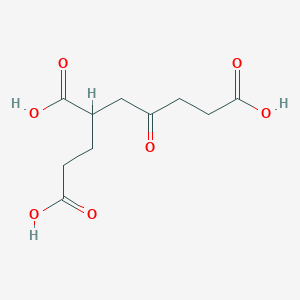![molecular formula C14H12N2O4S2Se2 B12585523 Disulfide, bis[[(4-nitrophenyl)methyl]seleno] CAS No. 593248-02-3](/img/structure/B12585523.png)
Disulfide, bis[[(4-nitrophenyl)methyl]seleno]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disulfide, bis[[(4-nitrophenyl)methyl]seleno] is a chemical compound with the molecular formula C14H12N2O4S2Se2 It is characterized by the presence of disulfide and selenide groups attached to a nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[[(4-nitrophenyl)methyl]seleno] typically involves the reaction of 4-nitrobenzyl chloride with sodium selenide, followed by oxidation to form the disulfide linkage. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Disulfide, bis[[(4-nitrophenyl)methyl]seleno] undergoes various types of chemical reactions, including:
Oxidation: The disulfide and selenide groups can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can break the disulfide and selenide bonds, leading to the formation of thiols and selenols.
Substitution: The nitrophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include THF, DMF, and dichloromethane (DCM).
Major Products
The major products formed from these reactions include sulfoxides, selenoxides, thiols, and selenols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Disulfide, bis[[(4-nitrophenyl)methyl]seleno] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide and selenide bonds.
Biology: Investigated for its potential role in redox biology and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of disulfide, bis[[(4-nitrophenyl)methyl]seleno] involves its ability to undergo redox reactions. The disulfide and selenide groups can participate in electron transfer processes, making the compound a potential redox-active agent. The molecular targets and pathways involved include:
Redox Enzymes: Interaction with enzymes such as glutathione peroxidase and thioredoxin reductase.
Cellular Pathways: Modulation of cellular redox states and signaling pathways related to oxidative stress.
類似化合物との比較
Similar Compounds
Bis(4-nitrophenyl)disulfide: Similar structure but lacks the selenide group.
Disulfide, bis(4-methylphenyl): Contains methyl groups instead of nitrophenyl groups.
Disulfide, bis(4-fluoro-2-methyl-5-nitrophenyl): Contains additional fluorine and methyl groups.
特性
CAS番号 |
593248-02-3 |
|---|---|
分子式 |
C14H12N2O4S2Se2 |
分子量 |
494.3 g/mol |
IUPAC名 |
1-nitro-4-[[(4-nitrophenyl)methylselanyldisulfanyl]selanylmethyl]benzene |
InChI |
InChI=1S/C14H12N2O4S2Se2/c17-15(18)13-5-1-11(2-6-13)9-23-21-22-24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2 |
InChIキー |
CZNWWVRGINNAOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C[Se]SS[Se]CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


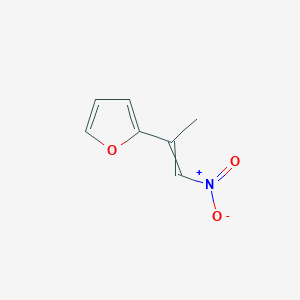
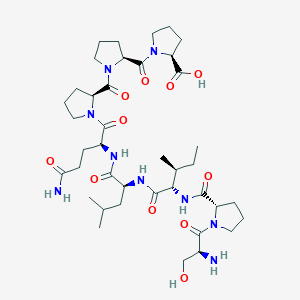
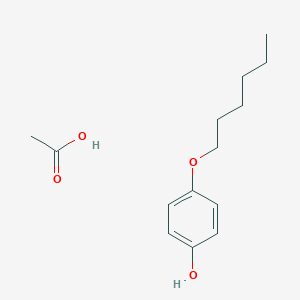
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12585476.png)
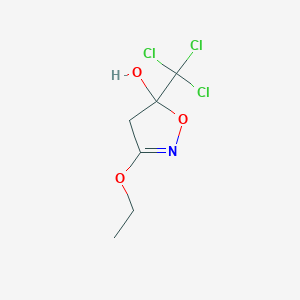
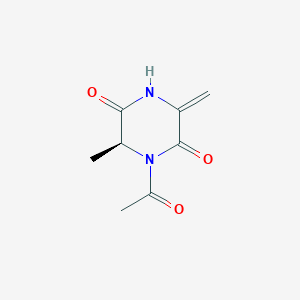
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-](/img/structure/B12585498.png)
![(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile](/img/structure/B12585510.png)
![Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12585512.png)



